N-(5-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)piperidin-4-yl]malonamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)piperidin-4-yl]malonamide, also known as CMPD101, is a small molecule compound that has shown potential in various scientific research applications.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)piperidin-4-yl]malonamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in various cellular processes, including protein folding and degradation. By inhibiting HSP90, this compound disrupts the function of certain proteins that are essential for cancer cell growth and survival, pain signaling, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific research application. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In pain management, this compound has been shown to reduce pain sensitivity and inflammation in animal models. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)piperidin-4-yl]malonamide is its relatively low toxicity and high selectivity for its target protein, HSP90. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
For research on N-(5-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)piperidin-4-yl]malonamide include further optimization of its chemical structure to improve its solubility and pharmacokinetic properties, as well as testing its efficacy in clinical trials for various diseases. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects in different research applications.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)piperidin-4-yl]malonamide has been studied for its potential use in various scientific research applications, including cancer treatment, pain management, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer. In pain management, this compound has been studied for its ability to modulate pain signaling pathways in the nervous system. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and promote neurogenesis.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(1-methylsulfonylpiperidin-4-yl)propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4S/c1-11-3-4-12(17)9-14(11)19-16(22)10-15(21)18-13-5-7-20(8-6-13)25(2,23)24/h3-4,9,13H,5-8,10H2,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTSTCUYUJAEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NC2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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